molecular formula C9H6FNO2 B1339818 5-fluoro-1H-indole-4-carboxylic Acid CAS No. 908600-70-4

5-fluoro-1H-indole-4-carboxylic Acid

Cat. No.: B1339818
CAS No.: 908600-70-4
M. Wt: 179.15 g/mol
InChI Key: WAEMHSZWSHYBDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1H-indole-4-carboxylic Acid typically involves the introduction of a fluorine atom into the indole ring. One common method is the electrophilic fluorination of indole derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require a catalyst to facilitate the fluorination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .

Chemical Reactions Analysis

Types of Reactions: 5-fluoro-1H-indole-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-fluoro-1H-indole-4-carboxylic Acid is used as a building block in the synthesis of various organic compounds. Its fluorinated structure can enhance the stability and reactivity of the resulting molecules .

Biology: In biological research, fluorinated indole derivatives are studied for their potential as enzyme inhibitors or receptor ligands. The fluorine atom can improve the binding affinity and selectivity of the compound .

Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. Fluorinated indoles have shown promise in preclinical studies for their ability to inhibit specific biological targets .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its unique chemical properties make it a valuable intermediate in various industrial processes .

Comparison with Similar Compounds

  • 5-fluoro-1H-indole-2-carboxylic Acid
  • 5-fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide
  • 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Comparison: Compared to other fluorinated indole derivatives, 5-fluoro-1H-indole-4-carboxylic Acid is unique due to its specific substitution pattern on the indole ring. This unique structure can result in different biological activities and chemical reactivity, making it a compound of interest for various research applications .

Properties

IUPAC Name

5-fluoro-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-4-11-7)8(6)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEMHSZWSHYBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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